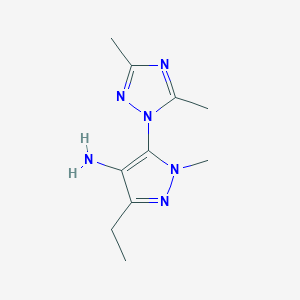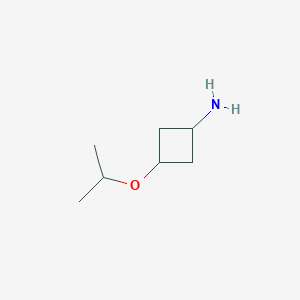
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound you mentioned contains several notable functional groups, including a 1,2,4-triazole ring and a pyrazole ring. Both of these are types of azoles, which are heterocyclic compounds with one or more nitrogen atoms in the ring. Azoles are often found in pharmaceuticals and agrochemicals due to their biological activity .
Molecular Structure Analysis
The molecular structure of such a compound would likely be planar at the azole rings, with sp2 hybridized carbon and nitrogen atoms. The ethyl and methyl groups would add some three-dimensionality to the molecule .Chemical Reactions Analysis
Azoles like triazoles and pyrazoles can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as ligands in coordination chemistry .Applications De Recherche Scientifique
Synthesis of Heterocycles
Heterocyclic Compound Synthesis : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, including compounds similar to the one , is valuable for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing their importance as building blocks in synthetic chemistry (Gomaa & Ali, 2020).
Pharmaceutical Applications
Triazole Derivatives for New Drugs : Triazole derivatives, closely related to the compound of interest, have been explored for their potential in developing new drugs with diverse biological activities. Their structural variations make them suitable for creating a variety of pharmaceutical compounds, highlighting the importance of triazoles in drug development (Ferreira et al., 2013).
Agricultural and Industrial Applications
Amino-1,2,4-Triazoles in Industry : Amino-1,2,4-triazoles serve as raw materials in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, showcasing their versatility and importance across multiple sectors (Nazarov et al., 2021).
Antifungal and Antibacterial Activity
Antifungal Pharmacophore Sites : Some compounds, including derivatives of 1H-pyrazole, have been identified with specific antifungal pharmacophore sites, indicating their potential utility in combating fungal infections, particularly against pathogens like Fusarium oxysporum (Kaddouri et al., 2022).
Microwave-Assisted Synthesis
Microwave-Assisted Preparation : The use of microwave energy in the synthesis of azaheterocyclic systems, including pyrazoles and triazoles, underscores the methodological advancements in preparing these compounds more efficiently and with higher yields (Sakhuja et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-ethyl-1-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-5-8-9(11)10(15(4)14-8)16-7(3)12-6(2)13-16/h5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZTMLSYHJCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1N)N2C(=NC(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)




![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)

![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

